![molecular formula C11H15ClFN B3164630 Butyl[(2-chloro-6-fluorophenyl)methyl]amine CAS No. 893610-81-6](/img/structure/B3164630.png)

Butyl[(2-chloro-6-fluorophenyl)methyl]amine

Vue d'ensemble

Description

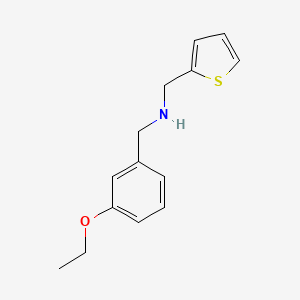

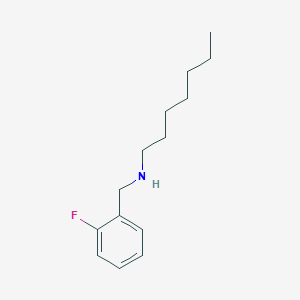

“Butyl[(2-chloro-6-fluorophenyl)methyl]amine” is a chemical compound with the molecular formula C11H15ClFN . It is used in research .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Sandmeyer reaction , which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate . Another method that might be relevant is the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular weight of “this compound” is 215.69 . The exact structure would need to be determined through methods such as NMR or X-ray crystallography .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available information. It is known that the compound has a molecular weight of 215.69 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Arprinocid : One study detailed the synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine (arprinocid, a coccidiostat candidate) and its labeled variant with carbon-14. This process involved utilizing [14C]carbon dioxide for carbonation of suitable dihalo-phenyl Grignard or organolithium reagents, demonstrating the compound's role in pharmaceutical synthesis (Ellsworth, Meriwether, & Mertel, 1989).

Amine-Based Fullerene for Polymer Solar Cells : Another research highlighted the application of an amine-based, alcohol-soluble fullerene derivative in polymer solar cells, showcasing the material's potential in improving electron mobility and overall device efficiency. This study underscores the relevance of amine-functionalized compounds in advancing solar cell technology (Lv, Lei, Zhu, Hirai, & Chen, 2014).

Guanidinium-Functionalized Polymer Electrolytes : Research on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction was documented. This method provided precise control over cation functionality, important for the development of high-performance polymer electrolytes (Kim, Labouriau, Guiver, & Kim, 2011).

Potential Applications

Organic Synthesis : The compounds have shown potential in the synthesis of various organic molecules, demonstrating versatility in chemical reactions. For instance, research into the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes presented methods for preparing these compounds, indicating their utility in organic synthesis and possibly in medicinal chemistry (Jankowski, Schaumann, Wicha, Zarecki, & Adiwidjaja, 1999).

Chemical Reactivity Studies : Studies on the nucleophilic attacks on carbon–carbon double bonds and the effects of low-element and amine catalysis in the substitution of halogenoethylenes by anilines have provided insights into the chemical reactivity of these compounds. Such research contributes to a deeper understanding of chemical reactions and mechanisms, which is crucial for developing new synthetic methods and materials (Rappoport & Ta-Shma, 1971).

Mécanisme D'action

Target of Action

It’s known that similar compounds are often used in the synthesis of various bioactive molecules, suggesting a broad range of potential targets .

Mode of Action

It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions . In these reactions, the compound may act as a nucleophile, forming new carbon-carbon bonds under mild and functional group tolerant conditions .

Biochemical Pathways

Given its potential involvement in suzuki–miyaura cross-coupling reactions, it may play a role in the synthesis of various bioactive compounds, thereby indirectly influencing multiple biochemical pathways .

Result of Action

One study suggests that a similar compound showed promising results in inhibiting viral replication , indicating potential antiviral activity.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the efficacy and stability of similar compounds .

Propriétés

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClFN/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCNOKDFNCAEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC=C1Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164547.png)

![(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164555.png)

![({[1,1'-biphenyl]-4-yl}methyl)(prop-2-en-1-yl)amine](/img/structure/B3164559.png)

![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine](/img/structure/B3164570.png)

amine](/img/structure/B3164573.png)

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)

amine](/img/structure/B3164591.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)

![Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164638.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)

![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)